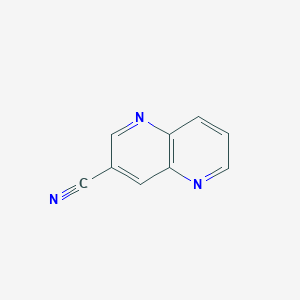

1,5-Naphthyridine-3-carbonitrile

Vue d'ensemble

Description

1,5-Naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,5-Naphthyridine-3-carbonitrile can be synthesized through various methods, including cyclization reactions, inter- and intramolecular cycloaddition processes, and cross-coupling reactions. One common method involves the Skraup reaction, where substituted 3-aminopyridine compounds react with glycerol in the presence of catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Introduction of different substituents at various positions on the naphthyridine ring.

Cross-Coupling: Formation of carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Cross-Coupling: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives.

Applications De Recherche Scientifique

1,5-Naphthyridine-3-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of new materials and as a ligand in metal complex formation.

Mécanisme D'action

The mechanism of action of 1,5-naphthyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,6-Naphthyridine-3-carbonitrile

- 1,8-Naphthyridine-3-carbonitrile

- Benzo[c][1,5]naphthyridine-6-carbonitrile

- Benzo[h][1,6]naphthyridine-5-carbonitrile

Uniqueness

1,5-Naphthyridine-3-carbonitrile is unique due to its specific arrangement of nitrogen atoms in the naphthyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and scientific research .

Propriétés

IUPAC Name |

1,5-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-7-4-9-8(12-6-7)2-1-3-11-9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWXIFKFFMJTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C#N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679134 | |

| Record name | 1,5-Naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142927-37-4 | |

| Record name | 1,5-Naphthyridine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142927-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

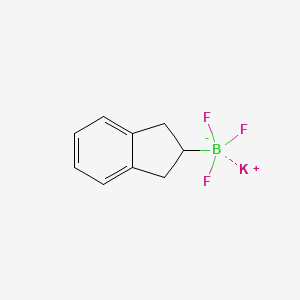

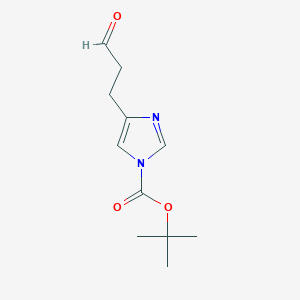

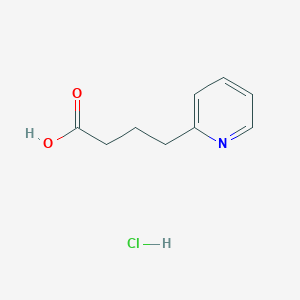

Feasible Synthetic Routes

Q1: What makes 1,5-Naphthyridine-3-carbonitrile derivatives suitable for use in luminescent materials?

A1: this compound derivatives often exhibit luminescent properties, making them suitable for applications in photonic materials. For instance, when a europium (III) complex containing a 4-hydroxy-2-methyl-1,5-naphthyridine-3-carbonitrile (2mCND) ligand is incorporated into a di-ureasil matrix, a significant enhancement in photoluminescence quantum efficiency (PLQY) is observed, increasing from 23.25% to 68.9%. [] This enhancement is attributed to the energy transfer from the ligand to the europium (III) ion, resulting in bright luminescence.

Q2: How does the incorporation of this compound derivatives into di-ureasil matrices impact the stability of the resulting material?

A2: Di-ureasil matrices containing europium (III) complexes with 2mCND ligands demonstrate superior photostability compared to traditional polymethyl methacrylate (PMMA) matrices. [] This enhanced stability is evident in their ability to withstand prolonged exposure to strong UV-LED irradiation (approximately 468 mW/cm2) for 15 hours with minimal degradation. This property makes them particularly well-suited for applications like transparent luminescent solar concentrators (LSCs), which require long-term stability under sunlight exposure.

Q3: Can you elaborate on the function and performance of this compound derivatives in perovskite solar cells?

A3: Certain this compound derivatives, like 4-hydroxy-1,5-naphthyridine-3-carbonitrile (DQCN), can act as effective perovskite surface defect passivators in perovskite solar cells (PSCs). [] DQCN, due to its bi-coordination sites of nitrogen and oxygen, forms coordination bonds with exposed lead (Pb2+) ions on the perovskite surface. This passivation effectively reduces non-radiative recombination, thereby enhancing the device's power conversion efficiency.

Q4: What are the future research directions for this compound derivatives in material science applications?

A5: Future research could explore the synthesis of novel this compound derivatives with enhanced luminescent properties and fine-tuned energy levels for improved performance in LSCs. [] Further investigation into the relationship between the molecular structure of these derivatives and their passivation effectiveness in PSCs is crucial. [] Optimizing the passivation strategies using these derivatives could pave the way for highly efficient and stable PSCs, contributing significantly to renewable energy solutions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392866.png)

![Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate](/img/structure/B1392867.png)

![2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392868.png)

![4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392874.png)

![7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392875.png)

![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride](/img/structure/B1392876.png)

![1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392882.png)

![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1392883.png)